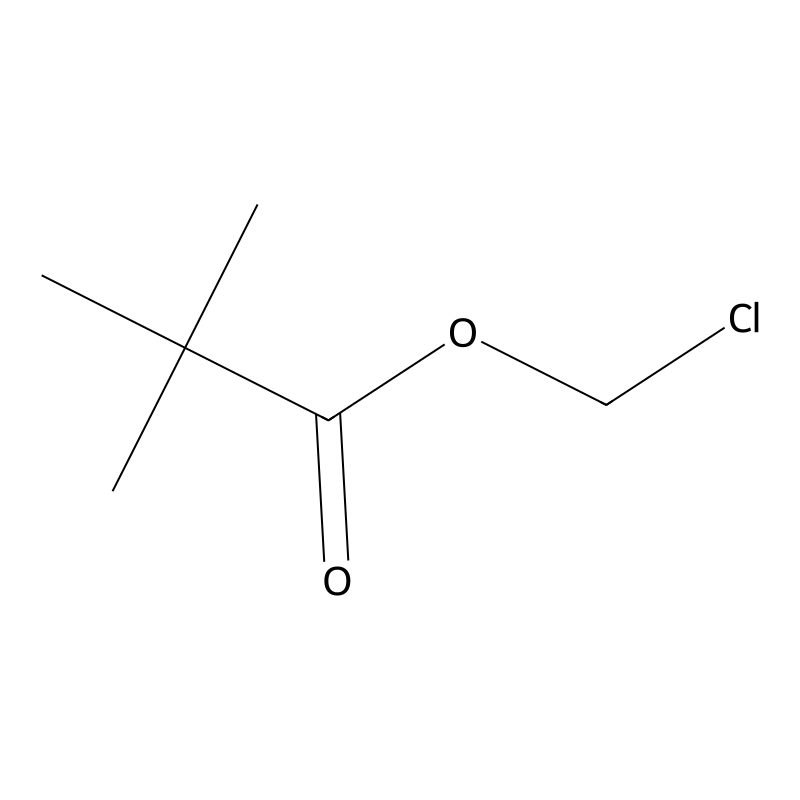

Chloromethyl pivalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chloromethyl pivalate is a chemical compound with the molecular formula and a molecular weight of 150.60 g/mol. It is classified under the Chemical Abstracts Service registry number 18997-19-8. This compound is primarily recognized for its role as an intermediate in the synthesis of various active pharmaceutical ingredients, particularly in the preparation of prodrugs and during acylation reactions. Chloromethyl pivalate is miscible with most organic solvents but immiscible with water, making it suitable for diverse chemical applications .

Physical Properties:

- Melting Point: 146°C to 148°C

- Density: 1.045 g/cm³

- Solubility: Miscible with organic solvents; immiscible with water.

CMP itself does not possess a defined mechanism of action in biological systems. Its primary function lies in organic synthesis as a reactive intermediate.

Toxicity

CMP is considered a lachrymator (tear inducer) and irritant.

Flammability: Flammable liquid.

Reactivity: Reacts with water to release hydrochloric acid fumes.

Safety Precautions:

- Handle CMP with proper personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Avoid contact with skin, eyes, and clothing.

- Work in a well-ventilated area.

- Store in a cool, dry place away from incompatible materials.

Synthesis of prodrugs:

Chloromethyl pivalate serves as a key component in the synthesis of prodrugs. Prodrugs are inactive chemical compounds that are converted into their active forms after being administered to the body. In this role, chloromethyl pivalate reacts with the sodium salt of sulbactam, an antibiotic, to yield sulbactam pivoxil. Sulbactam pivoxil is a prodrug of sulbactam, meaning it becomes active sulbactam after oral administration, improving its bioavailability [].

Source

Acylation reactions:

Chloromethyl pivalate also functions as an acylating agent in organic synthesis. Acylation involves the introduction of an acyl group (R-CO-) into a molecule. Chloromethyl pivalate reacts with 9-(2-phosphonylmethoxyethyl)adenine (PMEA), a nucleoside, to form bis(pivaloyloxymethyl) PMEA. This modified PMEA possesses antiviral properties and is being explored as a potential treatment for hepatitis B virus (HBV) infection [].

Source

- Acylation Reactions: It reacts with amines to provide N-protection, which is crucial in organic synthesis.

- Formation of Prodrugs: It is used in the synthesis of pivaloyloxy methyl ester derivatives, such as the prodrug of ofloxacin.

- Synthesis of Sulbactam Pivoxil: Chloromethyl pivalate reacts with the sodium salt of sulbactam to yield sulbactam pivoxil, which is an important antibiotic compound .

- Reactions with Strong Oxidizing Agents: Caution is advised as chloromethyl pivalate can undergo side reactions when exposed to strong oxidizing agents like chlorine trifluoride or iron(III) chloride .

Chloromethyl pivalate exhibits biological activity primarily through its derivatives. As an intermediate in pharmaceutical synthesis, compounds derived from chloromethyl pivalate have been studied for their antibacterial properties. For instance, sulbactam pivoxil, synthesized from this compound, is known for its effectiveness against beta-lactamase-producing bacteria . The biological activity largely depends on the final compound produced rather than chloromethyl pivalate itself.

The synthesis of chloromethyl pivalate can be achieved through several methods:

- Direct Chlorination: This involves the reaction of pivalic acid or its derivatives with chloromethylating agents under controlled conditions.

- Reflux Methods: A common approach includes refluxing pivalic acid with chloromethyl methyl ether in the presence of a catalyst.

- Use of Catalysts: Catalysts such as aluminum chloride can enhance the efficiency and yield of the synthesis process .

Chloromethyl pivalate has several applications, including:

- Pharmaceutical Intermediate: Used extensively in the synthesis of various drugs and prodrugs.

- Protecting Reagent: Serves as a protecting agent for amines during organic synthesis.

- Reagent in Organic Chemistry: Employed in continuous-flow organic synthesis and isoindoline-annulated compounds preparation .

Interaction studies involving chloromethyl pivalate focus on its reactivity with other chemical entities rather than direct biological interactions. Notably, it has been shown to react with:

- Amines for N-protection.

- Sulbactam Sodium Salt to form sulbactam pivoxil.

- Various oxidizing agents that may lead to side reactions .

These interactions are critical for understanding its utility in synthetic chemistry.

Similar Compounds: Comparison

Chloromethyl pivalate shares similarities with several other compounds, particularly those involved in organic synthesis and pharmaceutical applications. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pivalic Acid | Parent compound; used as a building block | |

| Sulbactam | Antibiotic; derived from chloromethyl pivalate | |

| Trimethylacetyl Chloride | Used similarly for acylation reactions | |

| Chloromethyl Acetate | Similar reactivity; used in esterification |

Uniqueness of Chloromethyl Pivalate:

Chloromethyl pivalate stands out due to its specific role in synthesizing complex pharmaceutical intermediates and its unique structure that allows for versatile chemical transformations not readily available with other similar compounds .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (82.35%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (82.35%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (13.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (82.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (82.35%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (84.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant